molecular formula C8H7BClNO2 B1608845 5-Chloro-1H-indole-2-boronic acid CAS No. 282528-62-5

5-Chloro-1H-indole-2-boronic acid

Cat. No.: B1608845
CAS No.: 282528-62-5
M. Wt: 195.41 g/mol
InChI Key: IDVLNSZYFCBHNS-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-2-boronic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The boronic acid group in this compound makes it particularly useful in various chemical reactions, including Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

5-Chloro-1H-indole-2-boronic acid is primarily used as a reactant in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organic groups that participate in this reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction affects the biochemical pathways involved in carbon–carbon bond formation . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis . The reaction can be catalyzed by ethers, leading to the development of new borane reagents .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction conditions, such as temperature and solvent, can affect the reaction’s efficiency and the stability of the compound . Additionally, the presence of other substances, such as ethers, can catalyze the reaction and influence the compound’s action .

Biochemical Analysis

Biochemical Properties

5-Chloro-1H-indole-2-boronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. One of the primary interactions involves its role as a reactant in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other organic molecules . This reaction is catalyzed by palladium complexes, which facilitate the transmetalation process, transferring the boronic acid group to the organic substrate . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling pathways . By inhibiting or activating these kinases, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, in Suzuki-Miyaura coupling reactions, this compound undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds . Additionally, this compound can inhibit enzyme activity by binding to their active sites, preventing substrate access and subsequent catalytic activity. These interactions can lead to changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For instance, prolonged exposure to this compound can lead to persistent changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which further increases in dosage do not enhance the effect. These findings underscore the importance of optimizing dosage levels in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in biosynthetic and catabolic processes . For example, it can inhibit enzymes in the glycolytic pathway, leading to alterations in glucose metabolism and energy production. Additionally, this compound can affect the levels of metabolites, such as amino acids and nucleotides, by interacting with enzymes involved in their synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active organs, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, phosphorylation or acetylation of this compound can direct it to the nucleus, where it can interact with transcription factors and modulate gene expression. Similarly, localization to the mitochondria can influence cellular energy metabolism and apoptotic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indole-2-boronic acid typically involves the borylation of 5-chloroindole. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-indole-2-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic compounds.

    Reduction: Alcohols or amines.

Scientific Research Applications

5-Chloro-1H-indole-2-boronic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indole-2-boronic acid
  • 5-Fluoro-1H-indole-2-boronic acid
  • 5-Methyl-1H-indole-2-boronic acid

Uniqueness

5-Chloro-1H-indole-2-boronic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVLNSZYFCBHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402535
Record name 5-CHLORO-1H-INDOLE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282528-62-5
Record name B-(5-Chloro-1H-indol-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282528-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-CHLORO-1H-INDOLE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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